molecular formula C10H12BrN B135576 2-(2-Bromophenyl)pyrrolidine CAS No. 129540-24-5

2-(2-Bromophenyl)pyrrolidine

Cat. No. B135576
M. Wt: 226.11 g/mol
InChI Key: BSLGMIVYENBFFY-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)pyrrolidine is a compound with the CAS Number: 129540-24-5 and Linear Formula: C10H12BrN . It has a molecular weight of 226.12 . The IUPAC name for this compound is 2-(2-bromophenyl)pyrrolidine .


Synthesis Analysis

The synthesis of 2-(2-Bromophenyl)pyrrolidine has been reported in the literature. The basified aqueous was extracted with ethyl acetate, the combined organics washed with brine, dried with sodium sulfate, evaporated and chromatographed on silica gel eluting with methylene chloride-ethanol to give 2-(2-Bromophenyl)pyrrolidine.


Molecular Structure Analysis

The molecular structure of 2-(2-Bromophenyl)pyrrolidine has been determined by x-ray crystallography and computational simulations . The distal phenyl group of the molecule binds to the active site of cyclophilin A .


Chemical Reactions Analysis

Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . They play key roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .


Physical And Chemical Properties Analysis

2-(2-Bromophenyl)pyrrolidine is a colorless or white to yellow solid or liquid . It has a density of 1.009g/cm3 , a boiling point of 298.9ºC at 760 mmHg , and a flash point of 120.6ºC .

Scientific Research Applications

Conformational Studies

  • Ultraviolet Data and Crystal Structure Analysis : A study by Fujiwara, Varley, and van der Veen (1977) investigated the conformation of 1-(2-bromophenyl)pyrrolidin-2-one, a compound structurally related to 2-(2-bromophenyl)pyrrolidine. Ultraviolet data suggested that this compound is substantially non-planar in solution, a feature confirmed by crystal structure analysis showing a significant dihedral angle between the phenyl and five-membered rings (Fujiwara, Varley, & van der Veen, 1977).

Hydrogen-Bonding Patterns

  • Hydrogen-Bonding in Enaminones : Balderson et al. (2007) studied compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, revealing intricate hydrogen-bonding patterns. These involve bifurcated intra- and intermolecular hydrogen bonds forming six-membered hydrogen-bonded rings and centrosymmetric dimers (Balderson, Fernandes, Michael, & Perry, 2007).

Cholinesterase Inhibition

  • Cholinesterase Inhibition for Neurological Disorders : A study by Pizova et al. (2017) on benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylates revealed their ability to inhibit acetylcholinesterase and butyrylcholinesterase. These compounds showed moderate inhibitory effects, highlighting their potential in treating neurological disorders like Alzheimer's (Pizova, Havelkova, Štěpánková, et al., 2017).

Molecular Structure and Interactions

  • Molecular Structure Analysis : Research by Nirmala et al. (2009) focused on the molecular structure of compounds like methyl 3-(4-bromophenyl)-1-methyl-1,2,3,3a,4,9b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate. The study detailed the conformation of pyrrolidine rings and their interactions in crystal structures (Nirmala, Kamala, Sudha, et al., 2009).

Catalytic Applications

  • Bromoaminocyclization : Chen, Tan, and Yeung (2013) reported on the catalytic asymmetric bromocyclization of olefinic amides using a cyclic selenium catalyst. This process yielded enantioenriched pyrrolidine products, demonstrating the compound's utility in catalytic synthesis (Chen, Tan, & Yeung, 2013).

  • Palladium-Catalyzed Carboamination : Mai and Wolfe (2010) described the synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives via palladium-catalyzed alkene carboamination reactions. These methods produced enantiomerically enriched products, showcasing the versatility of bromophenyl pyrrolidine derivatives in organic synthesis (Mai & Wolfe, 2010).

Synthesis of Derivatives

  • Annulation of N-Arylpyrroles : Das, Ghosh, and Koenig (2016) explored the reaction of 1-(2-bromophenyl)-1H-pyrrole with arylalkynes under blue light irradiation, leading to the formation of pyrrolo[1,2-a]quinoline and ullazines. This study illustrates the potential of 2-(2-bromophenyl)pyrrolidine in light-mediated synthetic processes (Das, Ghosh, & Koenig, 2016).

Biological Activity

  • Antibacterial Properties : Bogdanowicz et al. (2013) synthesized new cyanopyridine derivatives using 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile. These compounds displayed significant antibacterial activity against various bacteria, emphasizing the biological relevance of bromophenyl pyrrolidine derivatives (Bogdanowicz, Foks, Gobis, et al., 2013).

  • Antithrombin Activity : Ayan et al. (2013) conducted asymmetric synthesis of pyrrolidine derivatives with potential antithrombin activity. This research contributes to the understanding of pyrrolidine derivatives in the context of cardiovascular diseases (Ayan, Dogan, Ivantcova, et al., 2013).

Safety And Hazards

The compound has been classified with the signal word “Warning” and the hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Pyrrolidine derivatives, including 2-(2-Bromophenyl)pyrrolidine, have been the subject of recent advancements in pharmacology . They are fundamental components of the skeletal structure of many bioactive molecules . Future research will likely continue to explore these compounds for their potential therapeutic applications .

properties

IUPAC Name

2-(2-bromophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLGMIVYENBFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391203
Record name 2-(2-bromophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)pyrrolidine

CAS RN

129540-24-5
Record name 2-(2-Bromophenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129540-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-bromophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole (compound 8; 393 mmol, 88 g) was dissolved in methanol (1300 mL), then the acetic acid (330 mL) was added and the solution cooled to −65° C. under a nitrogen atmosphere. Sodium borohydride (589 mmol, 22.28 g) was added portionwise over 1 hour. The reaction was stirred at −65° C. for 30 minutes, then the cooling bath was removed and the reaction mixture temperature was allowed to rise to room temperature. The bulk of the methanol was removed under vacuum then 5N HCl (950 mL) was added and the solution extracted with ether (2×500 mL). The aqueous solution was then basified with sodium hydroxide pellets (310 g) with ice-bath cooling, maintaining the reaction temperature less than 30° C. The basified aqueous was then extracted with ethyl acetate (3×800 mL), the combined organics washed with brine (800 mL), dried with sodium sulfate, evaporated and chromatographed on 1 Kg of silica gel eluting with 19:1 to 9:1 methylene chloride-ethanol to give 2-(2-bromophenyl)pyrrolidine (68.5 g).
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step Two
Quantity
22.28 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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